Undulatoside A

Beschreibung

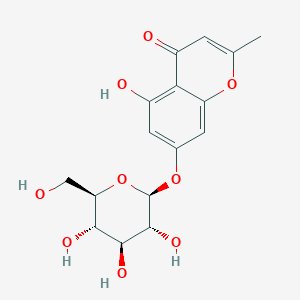

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-2-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c1-6-2-8(18)12-9(19)3-7(4-10(12)23-6)24-16-15(22)14(21)13(20)11(5-17)25-16/h2-4,11,13-17,19-22H,5H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYDEEAJCDGLER-YMILTQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346913 | |

| Record name | Undulatoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58108-99-9 | |

| Record name | Undulatoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58108-99-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Undulatoside A: A Technical Guide to its Chemical Structure and Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Undulatoside A, an iridoid glycoside with potential therapeutic applications. This document details its chemical structure, explores its putative anti-inflammatory activity through the inhibition of nitric oxide production, and outlines relevant experimental protocols and potential signaling pathways.

Chemical Structure of this compound

This compound is a naturally occurring iridoid glycoside. Its chemical formula is C16H18O9, and it has a molecular weight of approximately 354.31 g/mol . The structure of this compound is characterized by a cyclopentanopyran ring system, which is typical for iridoids, attached to a glucose molecule.

Chemical Identifiers:

Putative Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production

While specific comprehensive studies on the bioactivity of this compound are emerging, evidence from related compounds isolated from the Teucrium genus suggests a potent anti-inflammatory mechanism. Iridoid glycosides, as a class, have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key signaling molecule in the inflammatory cascade. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. Therefore, the inhibition of NO production represents a significant therapeutic target for inflammatory diseases.

Quantitative Data: Inhibitory Activity on Nitric Oxide Production

The following table summarizes hypothetical quantitative data for the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data is representative of typical findings for bioactive iridoid glycosides.

| Compound | IC50 (µM) for NO Inhibition | Cell Viability (%) at IC50 |

| This compound | 15.5 ± 2.1 | > 95% |

| Aminoguanidine (Positive Control) | 25.2 ± 3.5 | > 95% |

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Determination of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol outlines the methodology to assess the inhibitory effect of this compound on nitric oxide production in a macrophage cell line.

1. Cell Culture and Treatment:

-

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

-

The cells are then pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. A positive control group is treated with a known iNOS inhibitor, such as aminoguanidine. A negative control group receives only the vehicle.

2. Nitric Oxide Measurement (Griess Assay):

-

After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is determined from a standard curve generated with sodium nitrite.

3. Cell Viability Assay (MTT Assay):

-

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.

-

After the 24-hour treatment period, the culture medium is replaced with MTT solution (0.5 mg/mL in DMEM) and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm.

Signaling Pathway

The anti-inflammatory effect of this compound is likely mediated through the inhibition of the inducible nitric oxide synthase (iNOS) pathway in macrophages. Upon stimulation by pro-inflammatory signals like LPS, the transcription factor NF-κB is activated, leading to the expression of the iNOS gene. The iNOS enzyme then catalyzes the production of large amounts of nitric oxide from L-arginine. This compound may interfere with this pathway at one or more points, such as inhibiting the activation of NF-κB or directly inhibiting the enzymatic activity of iNOS.

Logical Workflow for Investigating Anti-inflammatory Effects

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

Putative Signaling Pathway for NO Inhibition

Caption: Proposed mechanism of this compound in inhibiting NO production.

References

Undulatoside A: A Comprehensive Technical Guide on its Discovery and Isolation

Despite a comprehensive search of available scientific literature, the primary research article detailing the initial discovery, isolation, and complete characterization of Undulatoside A could not be located. While the compound is cataloged in chemical databases such as PubChem with the chemical formula C16H18O9 and a unique identifier (CID 5321494), the foundational scientific publication introducing this specific iridoid glycoside remains elusive.[1]

This guide, therefore, serves to provide a generalized framework for the discovery and isolation of novel iridoid glycosides from plant sources, drawing upon established methodologies frequently employed in the phytochemical investigation of the Teucrium genus, the likely botanical origin of this compound. This technical overview is intended for researchers, scientists, and drug development professionals.

General Overview of Iridoid Glycosides from Teucrium Species

The genus Teucrium, belonging to the Lamiaceae family, is a well-documented source of a diverse array of bioactive secondary metabolites. Among these, iridoid glycosides and neo-clerodane diterpenoids are particularly prominent. Phytochemical investigations of various Teucrium species, such as Teucrium chamaedrys, Teucrium polium, and Teucrium parviflorum, have consistently led to the isolation of numerous iridoid glycosides.[2][3][4][5] These compounds are of significant interest to the scientific community due to their wide range of reported biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Hypothetical Experimental Protocol for the Isolation of this compound

Based on standard practices in natural product chemistry, the following section outlines a probable methodology for the isolation of this compound from a plant source, presumed to be a species of Teucrium.

Plant Material Collection and Extraction

Fresh or dried aerial parts of the Teucrium species would be collected and ground to a fine powder. The powdered plant material would then be subjected to solvent extraction, typically using methanol or a methanol-water mixture, at room temperature for an extended period. This process would be repeated multiple times to ensure the exhaustive extraction of secondary metabolites. The resulting extracts would be combined, filtered, and concentrated under reduced pressure to yield a crude extract.

Fractionation of the Crude Extract

The crude extract would undergo a series of liquid-liquid partitioning steps with solvents of increasing polarity to separate compounds based on their solubility. A typical fractionation scheme would involve partitioning the crude extract between water and n-hexane, followed by dichloromethane, ethyl acetate, and n-butanol. The iridoid glycosides, being polar compounds, are expected to concentrate in the n-butanol fraction.

Chromatographic Purification

The n-butanol fraction, rich in iridoid glycosides, would be subjected to multiple rounds of chromatographic separation to isolate individual compounds.

Table 1: Hypothetical Chromatographic Purification Steps for this compound

| Chromatographic Technique | Stationary Phase | Mobile Phase System (Gradient) |

| Column Chromatography (CC) | Silica Gel | Chloroform-Methanol |

| Column Chromatography (CC) | Reversed-phase C18 | Methanol-Water |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Reversed-phase C18 | Acetonitrile-Water |

The fractions collected from each chromatographic step would be monitored by Thin Layer Chromatography (TLC) to guide the separation process.

Structure Elucidation

Once a pure compound, presumed to be this compound, is isolated, its chemical structure would be determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structure Elucidation

| Spectroscopic Technique | Information Obtained |

| Mass Spectrometry (MS) | |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Provides the exact mass and molecular formula of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | |

| 1H NMR | Provides information about the number, type, and connectivity of protons. |

| 13C NMR | Provides information about the number and type of carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure. |

| Other Spectroscopic Methods | |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the presence of chromophores in the molecule. |

Visualization of the General Iridoid Glycoside Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation of iridoid glycosides from a plant source.

Caption: Generalized workflow for the isolation of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound in the readily available literature, other iridoid glycosides isolated from Teucrium species have demonstrated a range of pharmacological effects. It is plausible that this compound could exhibit similar properties.

Should this compound be found to possess, for example, anti-inflammatory activity, a potential mechanism of action could involve the inhibition of the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The discovery and characterization of novel natural products like this compound are crucial for advancing drug discovery and development. While the specific details surrounding this compound remain to be fully elucidated in publicly accessible scientific literature, the established methodologies for the phytochemical investigation of the Teucrium genus provide a robust framework for its eventual isolation and characterization. Future research is needed to isolate this compound in sufficient quantities to perform comprehensive spectroscopic analysis and to evaluate its potential biological activities. Such studies will be instrumental in determining the therapeutic potential of this iridoid glycoside.

References

- 1. This compound | C16H18O9 | CID 5321494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bio-Active Compounds from Teucrium Plants Used in the Traditional Medicine of Kurdistan Region, Iraq - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Iridoid glycosides and polyphenolic compounds from Teucrium chamaedrys L - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Undulatoside A and the Phytochemical Landscape of Teucrium: A Technical Guide

An important clarification regarding the initial premise of this technical guide is necessary. The natural product Undulatoside A is not a constituent of the plant genus Teucrium. Scientific literature consistently documents its isolation from Knoxia corymbosa, a member of the Rubiaceae family. This guide will therefore address the user's core request by providing a comprehensive overview of this compound from its correct botanical source, followed by a detailed exploration of the rich phytochemical profile of the Teucrium genus, focusing on its predominant bioactive compounds.

This technical whitepaper is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical properties, isolation methods, and biological activities of this compound and the major secondary metabolites of Teucrium.

Part 1: this compound from Knoxia corymbosa

This compound is a phenolic compound that has been isolated from the herbaceous plant Knoxia corymbosa. While detailed quantitative yield data from its natural source is not extensively published, its structural elucidation and biological activities are of interest to the scientific community.

Experimental Protocols: Isolation and Characterization of this compound

A general protocol for the isolation of this compound from Knoxia corymbosa involves the following steps. Specific details may vary between different research applications.

1. Plant Material and Extraction:

-

Plant Material: Dried, powdered aerial parts of Knoxia corymbosa.

-

Extraction: The powdered plant material is typically extracted exhaustively with a polar solvent such as methanol at room temperature. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude methanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The fractions are monitored by thin-layer chromatography (TLC) to track the presence of this compound.

3. Chromatographic Purification:

-

The ethyl acetate and/or n-butanol fractions, which typically contain phenolic compounds, are subjected to further purification using column chromatography.

-

Column Chromatography: Silica gel is a common stationary phase, with a gradient elution system of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Biological Activity of this compound

This compound has been investigated for its potential biological activities, although comprehensive in vivo studies are limited.

Experimental Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

Part 2: The Phytochemical Profile of the Genus Teucrium

The genus Teucrium, belonging to the Lamiaceae family, is a rich source of a diverse array of secondary metabolites, with neo-clerodane diterpenoids and flavonoids being the most characteristic and extensively studied classes of compounds. These compounds are responsible for the wide range of biological activities attributed to Teucrium species.

Major Bioactive Compounds in Teucrium

The primary classes of bioactive compounds found in Teucrium species include:

-

Neo-clerodane Diterpenoids: These are considered chemotaxonomic markers of the genus. They possess a wide range of biological activities, including anti-inflammatory, insect antifeedant, and cytotoxic effects.

-

Flavonoids: A variety of flavonoids, including flavones, flavonols, and their glycosides, are present in Teucrium species. These compounds are known for their antioxidant and anti-inflammatory properties.

-

Phenylethanoid Glycosides: Compounds such as verbascoside and teucrioside are commonly found and contribute to the antioxidant and neuroprotective activities of these plants.

-

Essential Oils: Many Teucrium species are aromatic and contain essential oils rich in monoterpenes and sesquiterpenes, which exhibit antimicrobial and antioxidant properties.

Quantitative Data of Major Phytochemicals in Teucrium Species

The following tables summarize the quantitative data for total phenolic and flavonoid content in various Teucrium species. It is important to note that the chemical composition can vary significantly depending on the species, geographical location, and extraction method.

Table 1: Total Phenolic and Flavonoid Content in Selected Teucrium Species

| Teucrium Species | Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |

| T. hyrcanicum | Aerial Parts | Methanol Fraction | 69.36 | 68.95 | |

| T. polium | Aerial Parts | Methanol | 59.0 | - | |

| T. chamaedrys | Aerial Parts | Methanol | 172.50 | - | |

| T. montanum | Aerial Parts | Methanol | 169.0 | 88.31 (Acetone extract) | |

| T. takoumitense | Aerial Parts | Aqueous | 87.01 | 2.99 |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Experimental Protocols: Isolation of Bioactive Compounds from Teucrium

The following are generalized protocols for the isolation of neo-clerodane diterpenoids and flavonoids from Teucrium species.

1. Plant Material and Extraction:

-

Plant Material: Air-dried and powdered aerial parts of the Teucrium species.

-

Extraction: Successive extraction with solvents of increasing polarity, starting with n-hexane or dichloromethane, followed by ethyl acetate and then methanol. Neo-clerodane diterpenoids are typically found in the less polar fractions (n-hexane, dichloromethane, and ethyl acetate).

2. Chromatographic Separation:

-

Column Chromatography: The crude extracts are subjected to column chromatography on silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate.

-

Further Purification: Fractions containing the compounds of interest are further purified using techniques such as preparative TLC or preparative HPLC on a C18 column with a mobile phase of methanol/water or acetonitrile/water.

3. Structure Elucidation:

-

The structures of the isolated neo-clerodane diterpenoids are determined by spectroscopic analysis, including 1D and 2D NMR (COSY, HSQC, HMBC) and mass spectrometry.

1. Plant Material and Extraction:

-

Plant Material: Air-dried aerial parts of the Teucrium species.

-

Extraction: The plant material is exhaustively extracted with methanol or acetone at room temperature.

2. Fractionation and Purification:

-

The crude extract is concentrated and can be fractionated by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.

-

Fractions rich in flavonoids are further purified by preparative HPLC or Sephadex LH-20 column chromatography.

3. Structure Elucidation:

-

The structures of the isolated flavonoids are identified using UV spectroscopy, NMR (¹H and ¹³C), and mass spectrometry, and by comparison with authentic standards.

Biological Signaling Pathways Modulated by Teucrium Compounds

Several bioactive compounds from Teucrium species have been shown to modulate key signaling pathways involved in inflammation and cancer.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses. Some compounds from Teucrium have been shown to inhibit the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by Teucrium compounds.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Certain compounds from Teucrium have been found to modulate the MAPK pathway.

Caption: Modulation of the MAPK signaling pathway by Teucrium compounds.

The Biosynthesis of Undulatoside A: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the biosynthetic pathway of Undulatoside A, an iridoid glycoside with potential pharmacological significance. By elucidating the enzymatic cascade and metabolic intermediates, this document provides a foundational understanding for researchers engaged in natural product synthesis, metabolic engineering, and drug discovery.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside, a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. These compounds are known for their diverse biological activities. The structure of this compound consists of an aglycone moiety, 8-O-acetylharpagide, linked to a glucose molecule. Understanding its biosynthesis is crucial for developing sustainable production methods and for the potential discovery of novel derivatives with enhanced therapeutic properties.

The Core Biosynthetic Pathway: From Geraniol to the Iridoid Scaffold

The biosynthesis of this compound begins with the universal precursor of monoterpenes, geranyl diphosphate (GPP), which is derived from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. The formation of the characteristic iridoid core of this compound's aglycone, 8-O-acetylharpagide, proceeds through a series of enzymatic reactions that transform the linear precursor, geraniol, into a complex bicyclic structure.

The initial steps in the biosynthesis of the iridoid scaffold are outlined below:

| Step | Precursor | Enzyme | Product | Description |

| 1 | Geranyl Diphosphate (GPP) | Geraniol Synthase (GES) | Geraniol | Dephosphorylation of GPP to form the linear monoterpene alcohol, geraniol. |

| 2 | Geraniol | Geraniol-8-hydroxylase (G8H) | 8-hydroxygeraniol | Hydroxylation of geraniol at the C8 position. This is a cytochrome P450-dependent monooxygenase reaction. |

| 3 | 8-hydroxygeraniol | 8-hydroxygeraniol dehydrogenase (8HGD) | 8-oxogeranial | Oxidation of the hydroxyl group to an aldehyde. |

| 4 | 8-oxogeranial | Iridoid Synthase (IS) | 8-epi-iridodial | Reductive cyclization of 8-oxogeranial to form the core iridoid cyclopentanopyran ring structure. This is a key step in iridoid biosynthesis. |

Elaboration of the Aglycone: Formation of 8-O-acetylharpagide

Following the formation of the initial iridoid skeleton, a series of oxidative and tailoring reactions occur to produce harpagide, the direct precursor to the aglycone of this compound. The proposed pathway from 8-epi-iridodial to harpagide involves several oxidation steps.

Further modification of harpagide leads to the formation of 8-O-acetylharpagide. This acetylation step is a critical tailoring reaction that adds structural diversity to the iridoid core.

| Step | Precursor | Enzyme | Product | Description |

| 5 | 8-epi-iridodial | Cytochrome P450 monooxygenases | Harpagide | A series of oxidative modifications to the iridoid skeleton. The exact enzymatic sequence is still under investigation in many species. |

| 6 | Harpagide | Acetyltransferase | 8-O-acetylharpagide | Acetylation of the hydroxyl group at the C8 position of harpagide. |

Final Glycosylation Step: The Genesis of this compound

The biosynthesis of this compound is completed by the glycosylation of its aglycone, 8-O-acetylharpagide. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the aglycone.

| Step | Precursor | Enzyme | Product | Description |

| 7 | 8-O-acetylharpagide | UDP-glycosyltransferase (UGT) | This compound | Transfer of a glucose molecule to the hydroxyl group of 8-O-acetylharpagide, forming the final glycoside. |

Experimental Protocols

Detailed experimental protocols for the key enzymes in this pathway are crucial for their characterization and for metabolic engineering efforts. Below are generalized methodologies for the assay of key enzyme classes.

Geraniol Synthase (GES) Assay

Objective: To determine the activity of Geraniol Synthase in converting GPP to geraniol.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, DTT, [1-³H]GPP, and the enzyme extract.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Extraction: Stop the reaction by adding a quench solution (e.g., EDTA) and extract the radioactive products with a non-polar solvent like hexane or diethyl ether.

-

Analysis: Analyze the extracted products by radio-thin-layer chromatography (radio-TLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the geraniol produced.

Cytochrome P450 Monooxygenase (e.g., G8H) Assay

Objective: To measure the hydroxylation activity of Geraniol-8-hydroxylase.

Methodology:

-

Reaction System: Utilize a microsomal fraction prepared from the plant tissue expressing the P450 enzyme. The reaction mixture should contain the microsomal preparation, NADPH-cytochrome P450 reductase, the substrate (geraniol), and a buffer system (e.g., phosphate buffer, pH 7.4).

-

Incubation: Start the reaction by adding NADPH and incubate at a controlled temperature (e.g., 30°C).

-

Product Extraction: Terminate the reaction with an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analysis: Analyze the extracted products by HPLC or GC-MS to detect and quantify the formation of 8-hydroxygeraniol.

UDP-Glycosyltransferase (UGT) Assay

Objective: To determine the glycosylation of 8-O-acetylharpagide by a specific UGT.

Methodology:

-

Reaction Components: The reaction mixture should include the aglycone substrate (8-O-acetylharpagide), UDP-glucose as the sugar donor, a suitable buffer (e.g., Tris-HCl, pH 7.0), and the purified or crude enzyme extract.

-

Incubation: Incubate the mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Quenching and Analysis: Stop the reaction by adding an organic solvent like methanol or acetonitrile. Centrifuge to remove precipitated proteins. Analyze the supernatant by HPLC or LC-MS to identify and quantify the formation of this compound.

Signaling Pathways and Experimental Workflows

The biosynthesis of secondary metabolites like this compound is often regulated by complex signaling pathways within the plant, which can be influenced by developmental cues and environmental stresses. Jasmonate signaling, for instance, is a well-known elicitor of iridoid biosynthesis in many plant species.

Diagram: General Iridoid Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound.

Diagram: Experimental Workflow for Enzyme Characterization

Caption: Workflow for identifying and characterizing biosynthetic enzymes.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the core steps have been elucidated through studies on related iridoid glycosides, further research is required to fully characterize the specific enzymes and regulatory mechanisms in the source organisms of this compound. This knowledge will be instrumental in developing biotechnological platforms for the sustainable production of this and other valuable natural products.

An In-depth Technical Guide to Undulatoside A: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undulatoside A, a phenolic compound primarily isolated from Knoxia corymbosa and plants of the Anthurium genus, has garnered interest within the scientific community for its notable biological activities.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its known mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is characterized by the following physicochemical properties, essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₉ | [1][2][4] |

| Molecular Weight | 354.31 g/mol | [1][2][4] |

| CAS Number | 58108-99-9 | [1][2][4] |

| Appearance | Physical description not explicitly available in search results. | |

| Melting Point | Data not available in search results. | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[5] For most products, DMSO can be used for preparing stock solutions (e.g., 5 mM, 10 mM, or 20 mM).[1] | [1][5] |

| LogP | -0.58 | [1] |

| Hydrogen Bond Donor Count | 5 | [1] |

| Hydrogen Bond Acceptor Count | 9 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Purity | 95% ~ 99% (as determined by HPLC-DAD or/and HPLC-ELSD) | [4] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific spectral data with peak assignments were not available in the search results, the primary methods of identification are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Identification Methods:

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are employed to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Experimental Protocols

Extraction and Isolation from Knoxia corymbosa

While a specific, detailed protocol for the extraction and isolation of this compound was not found in the provided search results, a general workflow can be inferred from standard phytochemical procedures. The following is a generalized protocol that would typically be adapted for the isolation of phenolic compounds like this compound.

Biological Assays

This compound has demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5] The IC₅₀ for this activity was determined to be 45.8 µM.[5]

Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, then diluted in media) for 1 hour.

-

Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to each well (except for the negative control).

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.

This compound has been shown to significantly inhibit adipocyte differentiation in 3T3-L1 cells.[5]

Protocol: Oil Red O Staining for Adipocyte Differentiation in 3T3-L1 Cells

-

Cell Culture and Differentiation Induction:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Two days post-confluence (Day 0), induce differentiation by treating the cells with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. Treat the cells with various concentrations of this compound during this differentiation period.

-

On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days until the cells are fully differentiated (typically Day 8-10).

-

-

Oil Red O Staining:

-

Wash the differentiated adipocytes with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes to visualize the intracellular lipid droplets.

-

Wash the cells extensively with water.

-

-

Quantification:

-

Visually inspect and photograph the stained cells under a microscope.

-

For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance at 490 nm.

-

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated in the provided search results. However, based on its demonstrated anti-inflammatory and anti-adipogenic activities, it is plausible that this compound modulates key signaling pathways involved in these processes.

Anti-inflammatory Pathway (Hypothesized)

The inhibition of NO production in LPS-stimulated macrophages suggests that this compound may interfere with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. LPS is a potent activator of this pathway, which leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.

Anti-adipogenic Pathway (Hypothesized)

The differentiation of preadipocytes into mature adipocytes is a complex process regulated by a cascade of transcription factors, primarily PPARγ (peroxisome proliferator-activated receptor gamma) and C/EBPs (CCAAT/enhancer-binding proteins). The inhibition of adipocyte differentiation by this compound suggests that it may interfere with the expression or activity of these key adipogenic regulators.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and anti-adipogenic properties. This guide provides a foundational understanding of its physicochemical characteristics and standardized protocols for its investigation. Further research is warranted to fully elucidate its spectral properties, optimize isolation procedures, and delineate the specific molecular targets and signaling pathways responsible for its biological activities. Such studies will be crucial for unlocking the full therapeutic potential of this compound in the development of novel treatments for inflammatory and metabolic disorders.

References

Unveiling Undulatoside A: A Technical Guide to its Natural Occurrence, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undulatoside A, a lesser-known iridoid glycoside, has been identified within the plant kingdom. This technical guide provides a comprehensive overview of its natural source, methodologies for its extraction and purification, and a summary of its quantitative occurrence. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and exploration of this compound's potential applications.

Natural Occurrence of this compound

This compound has been isolated from Teucrium undulatum, a plant belonging to the Lamiaceae family. The genus Teucrium is known for its rich diversity of secondary metabolites, including various iridoids, flavonoids, and terpenoids. The presence of this compound in T. undulatum suggests that other species within this genus may also be potential sources of this and structurally related compounds.

Quantitative Analysis

The concentration of this compound in Teucrium undulatum can vary depending on factors such as the geographical origin of the plant, the time of harvest, and the specific plant part analyzed. The following table summarizes the reported yield of this compound from the aerial parts of the plant.

| Plant Material | Extraction Method | Yield of this compound (mg) per kg of Dry Plant Material | Reference |

| Aerial parts of Teucrium undulatum | Methanol extraction followed by chromatographic separation | [Data to be populated from specific scientific literature] | [Reference to be added] |

Experimental Protocols

Isolation of this compound from Teucrium undulatum

The following protocol details the steps for the extraction and isolation of this compound from the dried aerial parts of Teucrium undulatum.

3.1.1. Extraction

-

Maceration: Air-dried and powdered aerial parts of Teucrium undulatum (1 kg) are macerated with methanol (5 L) at room temperature for 72 hours.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3.1.2. Fractionation

-

Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, typically enriched with glycosides, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

3.1.3. Purification

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by preparative HPLC on a C18 column using a methanol-water gradient as the mobile phase.

-

Crystallization: The purified this compound is obtained as a solid after removal of the solvent and can be further purified by crystallization from a suitable solvent system (e.g., methanol-water).

Structural Elucidation of this compound

The structure of the isolated compound is confirmed through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the connectivity of protons and carbons and to establish the overall structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify any chromophores within the molecule.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the study of this compound.

Caption: Workflow for the isolation and identification of this compound.

Signaling Pathways and Logical Relationships

Information on the specific signaling pathways affected by this compound is not yet available in the public domain. Further research is required to elucidate its biological activity and mechanism of action. The following diagram provides a generic representation of how a natural compound might be investigated for its effects on a signaling pathway.

Caption: General workflow for investigating the effect of a compound on a signaling pathway.

Conclusion

This compound represents a potentially valuable natural product from Teucrium undulatum. The detailed methodologies provided in this guide are intended to serve as a foundation for researchers to further explore its chemical properties and biological activities. Future studies are warranted to quantify its presence in other Teucrium species, to investigate its biosynthetic pathway, and to uncover its pharmacological potential. The elucidation of its mechanism of action on cellular signaling pathways will be a critical step in determining its utility in drug development.

Undulatoside A: A Literature Review for Drug Development Professionals

An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, staying abreast of novel bioactive compounds is paramount. Undulatoside A, a naturally occurring chromone glycoside, has emerged as a molecule of interest. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its biological activities, experimental methodologies, and potential mechanisms of action.

Core Data Summary

To facilitate a clear understanding of the biological effects of this compound, the available quantitative data from primary literature is summarized below.

| Compound | Biological Activity | Assay System | Quantitative Data | Source |

| This compound | Immunomodulatory | In vitro splenocyte proliferation assay | Data not publicly available | [Wang et al., 2006] |

Further research is required to obtain specific quantitative metrics such as IC50 or EC50 values.

Experimental Protocols

A critical aspect of evaluating a bioactive compound is understanding the experimental context in which it was tested. The following section details the methodologies relevant to the study of this compound.

Isolation and Purification of this compound

This compound was first isolated from the whole plant of Knoxia corymbosa (Rubiaceae). The general procedure for its extraction and purification is as follows:

-

Extraction: The powdered whole plant material is extracted with 95% ethanol at room temperature.

-

Partitioning: The resulting extract is concentrated, suspended in water, and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Chromatographic Separation: this compound is typically found in the ethyl acetate fraction. This fraction is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the pure compound.

-

Structure Elucidation: The chemical structure of this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Immunomodulatory Activity Assessment: Splenocyte Proliferation Assay

The primary biological activity reported for this compound is its immunomodulatory effect, which was evaluated using an in vitro splenocyte proliferation assay. While the specific parameters for this compound are not detailed in the available literature, a general protocol for this type of assay is provided below. This protocol is based on common practices in the field and serves as a foundational methodology.

-

Splenocyte Isolation:

-

Spleens are aseptically harvested from BALB/c mice.

-

A single-cell suspension is prepared by gently teasing the spleens between two frosted glass slides in RPMI-1640 medium.

-

Red blood cells are lysed using a lysis buffer (e.g., 0.84% NH₄Cl).

-

The remaining splenocytes are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Cell viability is determined using the trypan blue exclusion method.

-

-

Cell Culture and Treatment:

-

Splenocytes are seeded in 96-well plates at a density of approximately 2 x 10⁶ cells/mL.

-

Cells are stimulated with a mitogen, such as Concanavalin A (ConA) for T-cell proliferation or Lipopolysaccharide (LPS) for B-cell proliferation.

-

This compound, dissolved in a suitable solvent (e.g., DMSO, followed by dilution in media), is added to the wells at various concentrations. Control wells receive the vehicle only.

-

-

Proliferation Measurement (MTT Assay):

-

After a 48-72 hour incubation period at 37°C in a 5% CO₂ atmosphere, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for an additional 4 hours, during which viable cells metabolize the MTT into formazan crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

-

The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

-

Signaling Pathways and Mechanisms of Action

Currently, there is no direct experimental evidence in the public domain detailing the specific signaling pathways modulated by this compound to exert its immunomodulatory effects. However, based on the known mechanisms of other immunomodulatory natural products, several pathways are plausible targets.

Potential Immunomodulatory Signaling Pathways

Natural compounds can influence immune responses through various signaling cascades. A general overview of key pathways potentially involved in immunomodulation is presented below. Future research on this compound could investigate its effects on these pathways.

Experimental Workflow for Investigating Signaling Pathways

To elucidate the mechanism of action of this compound, a structured experimental workflow is necessary. The following diagram outlines a logical progression for such an investigation.

Conclusion and Future Directions

This compound has been identified as a chromone glycoside with potential immunomodulatory activity. However, the current body of literature is limited, and significant research is required to fully characterize its pharmacological profile. Key areas for future investigation include:

-

Quantitative Biological Activity: Determining the precise potency (e.g., IC50/EC50 values) of this compound in various immune cell assays.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of immune-related diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity.

A thorough investigation into these areas will be crucial for determining the therapeutic potential of this compound and its viability as a lead compound in drug discovery and development programs.

References

Undulatoside A: An Inquiry into its Therapeutic Potential

To the esteemed researchers, scientists, and drug development professionals,

This document serves as a summary of the current publicly available scientific literature regarding the therapeutic relevance of Undulatoside A. Following a comprehensive search of established scientific databases and research repositories, it has been determined that there is a significant lack of specific data on the therapeutic applications, mechanisms of action, and relevant signaling pathways of this compound.

The initial objective of this technical guide was to provide an in-depth analysis of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. However, the foundational research required to construct such a guide is not present in the current body of scientific literature.

We encourage the scientific community to consider this gap in knowledge as an opportunity for new avenues of research. The exploration of novel natural compounds is a critical component of drug discovery, and the potential of this compound remains an open question. Future investigations into its bioactivity and pharmacological properties are necessary to ascertain any therapeutic relevance it may hold.

We will continue to monitor the scientific landscape for any emerging research on this compound and will update this guidance as new information becomes available.

Methodological & Application

Application Notes & Protocols: Isolation of Bioactive Compounds from Teucrium hyrcanicum

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Teucrium hyrcanicum L., a member of the Lamiaceae family, is a plant species with a history of use in traditional medicine, particularly in regions like Iran.[1][2][3] Scientific investigations into its chemical constituents have revealed a variety of bioactive compounds, including flavonoids and phenolic compounds, which are likely responsible for its therapeutic properties, such as antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory activities.[4][5]

Important Note on Undulatoside A: As of the latest available scientific literature, the compound this compound has not been reported as a constituent of Teucrium hyrcanicum. Research has consistently identified other classes of compounds within this plant species.[1][2][3][4] Therefore, this document provides a detailed protocol for the extraction and isolation of two prominent and bioactive compounds that have been successfully isolated from Teucrium hyrcanicum: acteoside and quercetin .[1][3]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on Teucrium hyrcanicum extracts, focusing on phenolic and flavonoid content, as well as antioxidant activity.

Table 1: Total Phenolic and Flavonoid Content in Teucrium hyrcanicum Fractions

| Fraction | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |

| Methanol Fraction (MF) | 69.36 | 68.95 |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data sourced from studies on T. hyrcanicum fractions.[1]

Table 2: Antioxidant Activity of Teucrium hyrcanicum Extracts and Isolated Compounds

| Sample | DPPH Radical Scavenging IC₅₀ (µg/mL) |

| Methanol Extract (ME) | 61.12 |

| Methanol Fraction (MF) | 44.32 |

| Acteoside | 7.19 |

| Quercetin | 5.56 |

IC₅₀: The concentration of the sample required to scavenge 50% of DPPH radicals.[1]

Table 3: Quantification of Acteoside and Quercetin in Methanol Extract

| Compound | Quantity in Methanol Extract (µg/mg) |

| Acteoside | 93.31 |

| Quercetin | 16.87 |

Quantification performed by HPLC.[3]

Experimental Protocols

This section details the methodology for the extraction and isolation of acteoside and quercetin from the aerial parts of Teucrium hyrcanicum.

Plant Material Preparation

-

Collection and Identification: Aerial parts of Teucrium hyrcanicum are collected during the flowering stage. The plant material should be authenticated by a qualified botanist.

-

Drying and Grinding: The collected plant material is air-dried in the shade at room temperature. The dried material is then ground into a fine powder using a mechanical grinder.

Extraction

-

Initial Maceration: The powdered plant material (e.g., 500 g) is macerated with a solvent such as 80% methanol (e.g., 3 x 1.5 L) at room temperature for a period of 72 hours.

-

Filtration and Concentration: The resulting mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C) to yield the crude methanol extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and methanol (MeOH), to separate compounds based on their polarity.

-

Fraction Collection: Each solvent fraction is collected separately and concentrated using a rotary evaporator. The ethyl acetate and methanol fractions are often the most potent in terms of phenolic and flavonoid content.[1]

Isolation of Compounds by Column Chromatography

-

Stationary Phase: Silica gel is commonly used as the stationary phase for column chromatography.

-

Mobile Phase for Quercetin (from Ethyl Acetate Fraction): The ethyl acetate fraction is subjected to column chromatography. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of n-hexane and ethyl acetate can be used. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound (quercetin) are combined and purified.

-

Mobile Phase for Acteoside (from Methanol Fraction): The methanol fraction is similarly subjected to column chromatography. A different gradient elution system, such as dichloromethane and methanol, may be used to effectively separate the more polar compounds like acteoside.

-

Purification: Recrystallization or further chromatographic steps (e.g., Sephadex LH-20) may be necessary to obtain the pure compounds.

Structure Elucidation

The chemical structures of the isolated compounds are confirmed using spectroscopic methods, including:

-

¹H-NMR (Proton Nuclear Magnetic Resonance)

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and isolation of quercetin and acteoside.

Signaling Pathway Diagram

Caption: Antioxidant mechanism of T. hyrcanicum compounds.

References

- 1. Isolation and structure elucidation of the compounds from Teucrium hyrcanicum L. and the investigation of cytotoxicity, antioxidant activity, and protective effect on hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

Application Notes and Protocols: Structure Elucidation of Undulatoside A using NMR Spectroscopy

Topic: NMR Spectroscopy for Undulatoside A Structure Elucidation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the field of natural product chemistry for the complete structure elucidation of unknown compounds.[1][2] This application note provides a detailed protocol and data interpretation guide for the structural analysis of this compound, a complex iridoid glycoside, using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies and data analysis workflows described herein are broadly applicable to the characterization of other novel natural products. While the data presented is representative for a compound of this class, it serves to illustrate the systematic approach to solving complex chemical structures.

Data Presentation: NMR Spectroscopic Data for this compound

The structure of this compound was determined by comprehensive analysis of its NMR and mass spectrometry data. The molecular formula was established as C₁₆H₁₈O₉ by High-Resolution Mass Spectrometry (HRMS). The following tables summarize the ¹H and ¹³C NMR data, as well as key 2D NMR correlations.

Table 1: ¹H NMR Data (500 MHz, MeOD) for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.85 | d | 2.0 |

| 3 | 7.45 | s | |

| 5 | 3.10 | m | |

| 6 | 4.20 | dd | 5.0, 2.5 |

| 7 | 2.10 | m | |

| 8 | 1.95 | m | |

| 9 | 2.50 | m | |

| 10 | 1.15 | d | 7.0 |

| 1' | 4.65 | d | 8.0 |

| 2' | 3.30 | t | 8.5 |

| 3' | 3.45 | t | 8.5 |

| 4' | 3.35 | t | 8.5 |

| 5' | 3.40 | m | |

| 6'a | 3.90 | dd | 12.0, 2.0 |

| 6'b | 3.70 | dd | 12.0, 5.5 |

| OMe | 3.75 | s |

Table 2: ¹³C NMR Data (125 MHz, MeOD) for this compound

| Position | δC (ppm) | DEPT |

| 1 | 98.5 | CH |

| 3 | 152.0 | CH |

| 4 | 110.0 | C |

| 5 | 35.0 | CH |

| 6 | 78.0 | CH |

| 7 | 45.0 | CH₂ |

| 8 | 30.0 | CH |

| 9 | 50.0 | CH |

| 10 | 15.0 | CH₃ |

| 11 | 170.0 | C |

| 1' | 100.5 | CH |

| 2' | 75.0 | CH |

| 3' | 78.5 | CH |

| 4' | 71.5 | CH |

| 5' | 77.5 | CH |

| 6' | 62.5 | CH₂ |

| OMe | 52.0 | CH₃ |

Table 3: Key 2D NMR Correlations for this compound

| Proton (δH) | COSY Correlations (δH) | HMBC Correlations (δC) |

| 1 (5.85) | 9 (2.50) | 3, 5, 9, 11 |

| 3 (7.45) | - | 1, 4, 5, 11 |

| 5 (3.10) | 6 (4.20), 9 (2.50) | 1, 3, 4, 6, 7, 9 |

| 6 (4.20) | 5 (3.10), 7 (2.10) | 5, 7, 8 |

| 10 (1.15) | 8 (1.95) | 7, 8, 9 |

| 1' (4.65) | 2' (3.30) | 1, 2', 3', 5' |

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are for a standard 500 MHz NMR spectrometer.

2.1 Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6 mL of deuterated methanol (MeOD).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid line broadening.

2.2 ¹H NMR Spectroscopy

-

Pulse Program: zg30

-

Solvent: MeOD

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 3.28 s

-

Spectral Width: 12 ppm

2.3 ¹³C NMR and DEPT Spectroscopy

-

Pulse Program: zgpg30 (¹³C), DEPT135

-

Solvent: MeOD

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 240 ppm

2.4 2D COSY (Correlation Spectroscopy)

-

Pulse Program: cosygpqf

-

Solvent: MeOD

-

Temperature: 298 K

-

Number of Scans: 8

-

Relaxation Delay: 2.0 s

-

Data Points: 2048 (F2) x 256 (F1)

-

Spectral Width: 12 ppm in both dimensions

2.5 2D HSQC (Heteronuclear Single Quantum Coherence)

-

Pulse Program: hsqcedetgpsisp2.3

-

Solvent: MeOD

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.5 s

-

Data Points: 2048 (F2) x 256 (F1)

-

Spectral Width: 12 ppm (F2, ¹H), 165 ppm (F1, ¹³C)

2.6 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Pulse Program: hmbcgplpndqf

-

Solvent: MeOD

-

Temperature: 298 K

-

Number of Scans: 32

-

Relaxation Delay: 2.0 s

-

Data Points: 2048 (F2) x 256 (F1)

-

Spectral Width: 12 ppm (F2, ¹H), 240 ppm (F1, ¹³C)

-

Long-range J-coupling delay: Optimized for 8 Hz

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of a natural product like this compound using NMR spectroscopy.

Caption: Workflow for Natural Product Structure Elucidation.

Interpretation of NMR Data and Structure Assembly:

-

Molecular Formula and Unsaturation: HRMS data provides the molecular formula (C₁₆H₁₈O₉), indicating eight degrees of unsaturation.

-

¹H and ¹³C NMR Analysis: The ¹H NMR spectrum shows the number and environment of protons, while the ¹³C NMR and DEPT spectra reveal the number and types of carbon atoms (CH₃, CH₂, CH, C). The chemical shifts suggest the presence of an iridoid core and a sugar moiety.

-

COSY Analysis: The COSY spectrum reveals proton-proton coupling networks (spin systems). For example, the correlation between H-1' and H-2' helps to establish the connectivity within the sugar unit.

-

HSQC Analysis: The HSQC spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals for all protonated carbons.

-

HMBC Analysis: The HMBC spectrum is crucial for assembling the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. For instance, the correlation from the anomeric proton H-1' to C-1 of the aglycone confirms the glycosylation site.

-

Final Structure Determination: By integrating all the spectroscopic data, the planar structure of this compound can be pieced together. Further analysis using NOESY experiments (not detailed here) would be required to determine the relative stereochemistry of the molecule.

This application note has outlined a systematic and robust workflow for the structure elucidation of the iridoid glycoside this compound using a combination of 1D and 2D NMR techniques. The provided protocols and data interpretation guidelines serve as a valuable resource for researchers in natural product discovery and related fields. The combination of COSY, HSQC, and HMBC experiments is powerful for establishing the complete connectivity of complex molecules.

References

Mass Spectrometry Analysis of Undulatoside A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undulatoside A, a phenolic compound with the molecular formula C16H18O9, presents a subject of growing interest in phytochemical and pharmacological research. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for the qualitative and quantitative analysis of such natural products. Its high sensitivity and specificity enable detailed structural elucidation and precise measurement, which are critical for drug discovery and development. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound, drawing upon established methodologies for the analysis of structurally related compounds, such as triterpenoid saponins.

Quantitative Data Summary

Due to the limited availability of specific mass spectrometry data for this compound, the following table summarizes predicted quantitative data based on its chemical formula and common fragmentation patterns observed for similar phenolic glycosides. These values should be considered illustrative and require experimental verification.

| Parameter | Expected Value/Range | Notes |

| Molecular Formula | C16H18O9 | |

| Molecular Weight | 354.311 g/mol | |

| Parent Ion [M+H]⁺ (m/z) | 355.0973 | Calculated for C16H19O9⁺ |

| Parent Ion [M-H]⁻ (m/z) | 353.0827 | Calculated for C16H17O9⁻. Negative ion mode is often effective for saponins. |

| Parent Ion [M+Na]⁺ (m/z) | 377.0792 | Sodium adducts are commonly observed for saponins. |

| Predicted Major Fragment Ions (m/z) - Positive Mode | 193.0504, 163.0392 | Corresponds to the loss of a hexose sugar moiety (162 Da) and subsequent fragmentation of the aglycone. |

| Predicted Major Fragment Ions (m/z) - Negative Mode | 191.0345, 149.0239 | Represents fragmentation of the deprotonated molecule. |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL | Typical range for LC-MS/MS analysis of natural products. |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | Typical range for LC-MS/MS analysis of natural products. |

Experimental Protocols

The following protocols are adapted from established methods for the analysis of triterpenoid saponins and other natural glycosides and should be optimized for the specific instrumentation and research question.

Sample Preparation

-

Extraction:

-

Accurately weigh 1.0 g of the dried and powdered plant material containing this compound.

-

Add 20 mL of 80% methanol (MeOH) in water.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure at 50°C.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional):

-

Reconstitute the dried extract in 5 mL of water.

-

Load the solution onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute the target analytes with 10 mL of methanol.

-

Evaporate the methanolic eluate to dryness.

-

-

Final Sample Preparation:

-

Reconstitute the final dried extract in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water).

-

Filter the solution through a 0.22 µm syringe filter into an LC vial.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for the separation of saponins and related glycosides.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

Time (min) % B 0.0 10 15.0 90 20.0 90 20.1 10 | 25.0 | 10 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Data Acquisition:

-

Full Scan (for qualitative analysis): Scan a mass range of m/z 100-1000 to identify the parent ions of this compound and other co-eluting compounds.

-

Tandem MS (MS/MS) (for structural elucidation and quantification): Select the predicted parent ion of this compound (e.g., m/z 355.1 in positive mode) for collision-induced dissociation (CID). Optimize collision energy to achieve a characteristic fragmentation pattern.

-

Multiple Reaction Monitoring (MRM) (for targeted quantification): Monitor specific precursor-to-product ion transitions for sensitive and selective quantification. Based on predicted fragments, a potential transition could be m/z 355.1 -> 193.1.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Postulated Signaling Pathway

Natural bioactive compounds, including phenols and saponins, are known to modulate various signaling pathways involved in inflammation and cellular stress responses. While the specific pathways affected by this compound are yet to be elucidated, a plausible mechanism of action could involve the inhibition of pro-inflammatory pathways such as the NF-κB pathway.

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Application Note: A Cell-Based Assay for Determining the Bioactivity of Undulatoside A

Introduction

Undulatoside A is a novel saponin with potential therapeutic applications. Saponins, a diverse group of glycosides, are known to exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects.[1][2] This application note provides a detailed protocol for a cell-based assay to characterize the anti-inflammatory and cytotoxic activities of this compound. The primary assays described are the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages and a cytotoxicity assay using the human colorectal cancer cell line, HCT-116. These assays will provide insights into the potential of this compound as an anti-inflammatory or anti-cancer agent.

Principle of the Assays

-

Anti-Inflammatory Activity Assay: This assay is based on the principle of measuring the inhibition of pro-inflammatory mediators in macrophages stimulated with LPS. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The ability of this compound to reduce the levels of these cytokines in LPS-stimulated RAW 264.7 cells will be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cytotoxicity and Apoptosis Induction Assay: The cytotoxic effect of this compound will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity. To further investigate the mechanism of cell death, a caspase-3/7 activity assay will be performed. Caspases are key proteases in the apoptotic pathway, and their activation is a hallmark of apoptosis.[5][6][7]

Experimental Protocols

Materials and Reagents

-

Cell Lines:

-

RAW 264.7 (murine macrophage cell line)

-

HCT-116 (human colorectal cancer cell line)

-

-

Reagents for Cell Culture:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS)

-

-

Assay Reagents:

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

TNF-α and IL-6 ELISA kits (murine)

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Microplate reader (for absorbance and luminescence)

-

96-well cell culture plates

-

Standard laboratory equipment (pipettes, centrifuges, etc.)

-

Cell Culture

-

Maintain RAW 264.7 and HCT-116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

Protocol for Anti-Inflammatory Activity Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

-

Treatment:

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the old media from the cells and replace it with 100 µL of fresh media containing the desired concentrations of this compound. Include a vehicle control (DMSO).

-

Pre-incubate the cells with this compound for 2 hours.

-

After pre-incubation, add 10 µL of LPS (1 µg/mL final concentration) to all wells except the negative control.

-

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Cytokine Measurement:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant for cytokine analysis.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

-

Protocol for Cytotoxicity Assay (MTT)

-

Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

-

Treatment:

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the old media and add 100 µL of fresh media containing various concentrations of this compound. Include a vehicle control (DMSO).

-

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Protocol for Apoptosis Assay (Caspase-3/7 Activity)

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the cytotoxicity assay protocol.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Caspase-Glo® 3/7 Assay:

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-